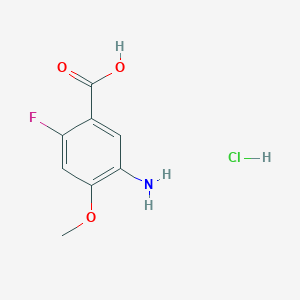

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 5-Fluoro-3-hydroxy-2-methylbenzoic acid was synthesized from 5-fluoro-2-methylbenzoic acid by nitration, reduction, diazotization, and hydrolysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, 2-Amino-5-methoxybenzoic acid is used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo [c] acridines .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Derivatives

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride serves as a precursor in the synthesis of various chemically active compounds. For instance, it has been utilized in the generation of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives. These compounds exhibit unique properties such as acid behavior, fluorescence, and complexing abilities with alkaline cations, highlighting their potential in material science and analytical chemistry applications (Tudose et al., 2010).

Antitumor Activity

The compound has also found application in medicinal chemistry, where derivatives containing the 5-fluorouracil structure have been synthesized and demonstrated to possess antitumor activities. These derivatives, through their structural modifications, have shown promising inhibitory effects against specific cancer cell lines, offering insights into the development of novel anticancer therapies (Xiong et al., 2009).

Anti-inflammatory and Fluorescence Properties

Further research into fluorine-substituted derivatives, such as those involving 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine, has shown potential for anti-inflammatory activity. These studies not only demonstrate the therapeutic potential of such derivatives but also emphasize their enhanced solubility and bioavailability, crucial factors in drug development (Sun et al., 2019).

Exploration of Physical Properties

On the physicochemical side, studies involving 5-amino-2-methoxybenzoic acid and its derivatives, including unnatural amino acids mimicking tripeptide β-strands, reveal significant contributions to understanding molecular interactions and stability. These findings have implications for designing peptide-based materials with specific structural and functional properties (Nowick et al., 2000).

Antimicrobial and Photodynamic Therapy Applications

The broad spectrum of research also extends to antimicrobial activities, where derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. This research provides a foundation for developing new antimicrobial agents to combat resistant pathogens (Patel et al., 2011). Additionally, the exploration of fluorine-containing compounds in photodynamic therapy showcases the potential of these derivatives in treating cancers through light-activated mechanisms, offering a promising avenue for therapeutic innovation (Pişkin et al., 2020).

Propiedades

IUPAC Name |

5-amino-2-fluoro-4-methoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHOICXNXOLWFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluoro-4-methoxybenzoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2681601.png)

![Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2681603.png)

![8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2681605.png)

![8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681606.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2681608.png)

![N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2681610.png)

![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)

![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)